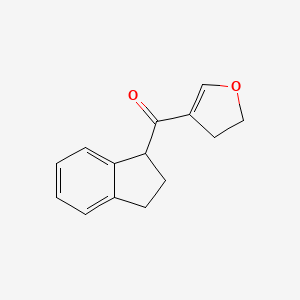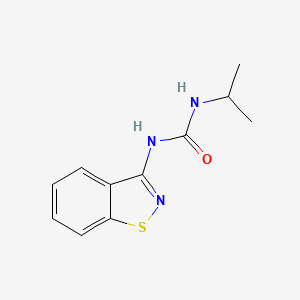
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea is a compound belonging to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea typically involves multi-step procedures. One common synthetic route includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), or ethyl acetate, and may require catalysts to enhance the reaction efficiency .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace specific substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea, have shown promising biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has been studied for its antibacterial activity and potential as an antipsychotic drug.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Known for its potent Kv1.3 ion channel blocking activity, this compound is being explored for its therapeutic potential in treating autoimmune diseases
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
104121-46-2 |
|---|---|
Formule moléculaire |
C11H13N3OS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
1-(1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)12-11(15)13-10-8-5-3-4-6-9(8)16-14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
Clé InChI |
ZQDLUIVPNYPINN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


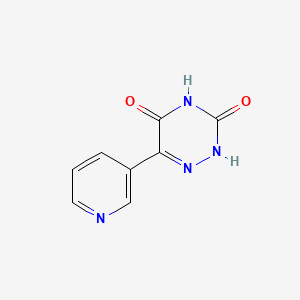
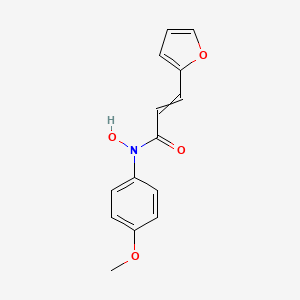
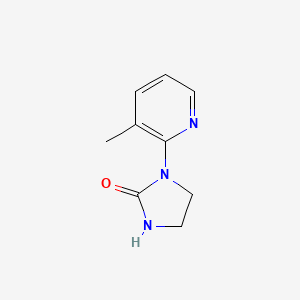
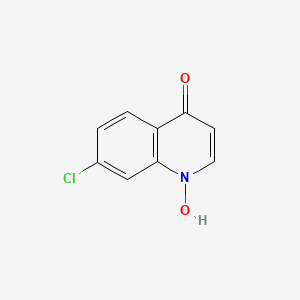
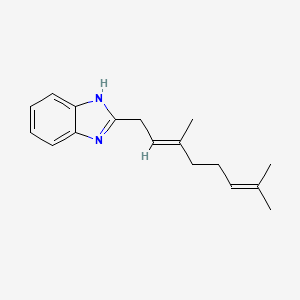
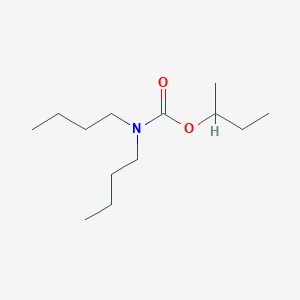
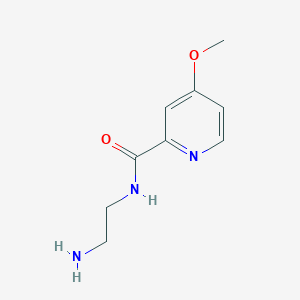

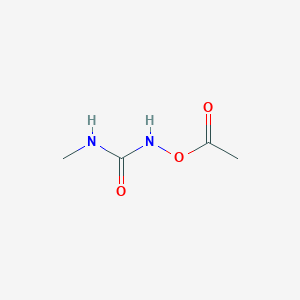
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
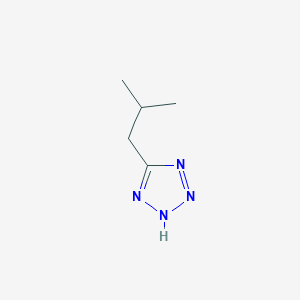
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
